4-(Methylamino)benzoic acid

Organotin complexes Cytotoxicity assay Anticancer coordination chemistry

4-(Methylamino)benzoic acid (CAS 10541-83-0) is the specified Methotrexate Impurity 9 for ANDA analytical method validation and QC workflows. Its para-methylamino substitution provides two H-bond donors (vs. one in the dimethylamino analog) and a pKa of 5.04, enabling direct amide coupling without ester hydrolysis. Triphenyltin(IV) complexes of this ligand show superior cytotoxicity against HL60 cells compared to 4-(dimethylamino)benzoic acid derivatives. Procuring the exact CAS entity is essential for impurity profiling, fragment-based drug discovery, and organometallic complex synthesis.

Molecular Formula C8H9NO2
Molecular Weight 151.16 g/mol
CAS No. 10541-83-0
Cat. No. B118877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Methylamino)benzoic acid
CAS10541-83-0
Synonyms4-(N-Methylamino)benzoic Acid;  N-Methyl-4-aminobenzoic Acid;  NSC 102506; 
Molecular FormulaC8H9NO2
Molecular Weight151.16 g/mol
Structural Identifiers
SMILESCNC1=CC=C(C=C1)C(=O)O
InChIInChI=1S/C8H9NO2/c1-9-7-4-2-6(3-5-7)8(10)11/h2-5,9H,1H3,(H,10,11)
InChIKeyZVIDMSBTYRSMAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Methylamino)benzoic Acid (CAS 10541-83-0) — Procurement Specifications and Core Characteristics for Scientific Selection


4-(Methylamino)benzoic acid (CAS 10541-83-0), also known as N-methyl-4-aminobenzoic acid or p-carboxy-N-methylaniline, is a para-substituted aminobenzoic acid derivative with the molecular formula C₈H₉NO₂ and a molecular weight of 151.16 g/mol [1]. This compound is a crystalline solid with a reported melting point range of 160–162 °C (lit.) and a pKa of approximately 5.04 at 25 °C [2]. It is commercially available at purities of ≥98% (HPLC) from multiple reputable vendors [3] and is classified as an important pharmaceutical intermediate, particularly for the synthesis of non-steroidal anti-inflammatory drugs and adrenergic agents .

4-(Methylamino)benzoic Acid (CAS 10541-83-0) — Why In-Class Analogs Cannot Be Interchanged Without Performance or Regulatory Compromise


The para-substituted aminobenzoic acid scaffold exhibits pronounced substitution-dependent variation in both physicochemical and functional properties. Specifically, 4-(methylamino)benzoic acid differs materially from its closest analogs—including the ortho- and meta-methylamino positional isomers, the dimethylamino derivative 4-(dimethylamino)benzoic acid, and the methyl ester analog—in ways that directly affect synthetic utility, downstream complexation behavior, and analytical traceability. The para-methylamino substitution confers a distinct hydrogen-bonding donor profile (two H-bond donors versus one in the dimethylamino analog) and a specific pKa that governs ionization state under physiological and reaction conditions [1]. Furthermore, 4-(methylamino)benzoic acid is a designated impurity in pharmacopoeial monographs (Methotrexate Impurity 9), rendering generic substitution with non-identical analogs analytically and regulatorily untenable for impurity profiling and method validation workflows [2]. The quantitative evidence below substantiates why procurement of the exact CAS 10541-83-0 entity, rather than a structurally similar alternative, is necessary for reproducibility in targeted applications.

4-(Methylamino)benzoic Acid (CAS 10541-83-0) — Quantitative Differentiation Evidence Guide for Scientific Procurement


Organotin(IV) Complex Cytotoxicity: 4-Methylamino vs. 4-Dimethylamino Derivative Performance in HL60 Leukemia Assay

In a direct head-to-head comparison, triphenyltin(IV) carboxylate complexes derived from 4-(methylamino)benzoic acid (complex 2) demonstrated superior in vitro cytotoxic activity against human promyelocytic leukemia (HL60) cells relative to the analogous complex prepared from 4-(dimethylamino)benzoic acid (complex 4). The study synthesized and characterized four organotin(IV) complexes in parallel, employing identical synthetic protocols and assay conditions [1]. The triphenyltin(IV) complex bearing the 4-(methylamino)benzoate ligand (complex 2) was identified as the most active species among the series, outperforming both its dimethylamino counterpart (complex 4) and the corresponding dibutyltin(IV) complexes (complexes 1 and 3) [1].

Organotin complexes Cytotoxicity assay Anticancer coordination chemistry HL60 leukemia

Solid-State Thermal Stability: 4-(Methylamino)benzoic Acid vs. Methyl Ester Derivative (CAS 18358-63-9)

The free carboxylic acid form (4-(methylamino)benzoic acid, CAS 10541-83-0) and its methyl ester analog (methyl 4-(methylamino)benzoate, CAS 18358-63-9) exhibit substantially divergent thermal profiles, directly impacting handling, storage requirements, and synthetic strategy. The free acid displays a melting point of 160–162 °C (lit.) , whereas the methyl ester melts at 94–96 °C —a difference of approximately 65 °C. This 65 °C higher melting point of the free acid translates to superior ambient-temperature solid-state stability and reduced susceptibility to thermal degradation during storage or elevated-temperature reactions compared to the ester. Additionally, the free acid is commercially specified for long-term storage at room temperature in a cool, dry place , while the methyl ester requires more stringent conditions: storage in a dark place under an inert atmosphere at room temperature .

Thermal analysis Solid-state characterization Ester vs. acid stability Storage conditions

Synthetic Intermediate Versatility: Carboxylic Acid Functional Handle vs. Ester-Locked Analogs

The free carboxylic acid moiety of 4-(methylamino)benzoic acid (CAS 10541-83-0) provides a reactive handle for direct amide bond formation and peptide coupling without requiring prior deprotection steps—a functional advantage over its methyl ester analog (CAS 18358-63-9). The compound is specifically designated for peptide synthesis applications and solution-phase peptide synthesis protocols . In contrast, the methyl ester derivative serves as a protected form that requires alkaline or acidic hydrolysis to liberate the carboxylic acid prior to conjugation, adding a synthetic step and potentially introducing side reactions. The free acid also participates directly in sulfonamide-forming reactions: for instance, 4-(methylamino)benzoic acid undergoes direct reaction with chlorosulfonic acid (HSO₃Cl) at elevated temperature to yield sulfonyl chloride intermediates for benzamide synthesis [1].

Amide coupling Peptide synthesis Sulfonamide synthesis Pharmaceutical intermediate

Regulatory Identity: Methotrexate Impurity 9 — Non-Fungible Analytical Reference Standard

4-(Methylamino)benzoic acid (CAS 10541-83-0) is formally designated as Methotrexate Impurity 9 in pharmacopoeial impurity profiling, rendering it a non-fungible analytical reference standard for methotrexate quality control and Abbreviated New Drug Application (ANDA) submissions [1]. The compound is supplied with detailed characterization data conforming to regulatory guidelines and is specifically intended for analytical method development, method validation (AMV), and quality-controlled (QC) applications during methotrexate commercial production [1]. No structurally similar analog—including the ortho-methylamino isomer, the dimethylamino derivative, or the methyl ester—carries this regulatory designation or can substitute for CAS 10541-83-0 in impurity identification and quantification workflows.

Pharmaceutical impurity profiling ANDA submissions Method validation Quality control

Hydrogen-Bonding Donor Capacity: 4-Methylamino vs. 4-Dimethylamino Structural Differentiation for Supramolecular Design

4-(Methylamino)benzoic acid possesses two hydrogen-bond donor sites (carboxylic acid –OH and methylamino –NH) compared to only one hydrogen-bond donor in 4-(dimethylamino)benzoic acid (carboxylic acid –OH only; tertiary amine has no N–H) [1]. This structural distinction is experimentally consequential in coordination chemistry: in the synthesis of organotin(IV) complexes, coordination occurs exclusively via the oxygen atoms of the carboxylate anions for both acid ligands, but the additional N–H donor in 4-(methylamino)benzoic acid provides a secondary hydrogen-bonding interaction site that influences crystal packing and supramolecular assembly [2]. The asymmetric unit of 4-(methylamino)benzoic acid contains three crystallographically independent molecules that are essentially planar, with carboxyl O atoms deviating by 0.091–0.164 Å from the mean plane—a structural feature that facilitates predictable intermolecular hydrogen-bonding networks [3].

Hydrogen bonding Crystal engineering Supramolecular chemistry Coordination chemistry

Physicochemical Property Profile: pKa-Driven Ionization State Differentiation from Unsubstituted p-Aminobenzoic Acid

The pKa of 4-(methylamino)benzoic acid is reported as 5.04 at 25 °C [1], which differs from the pKa of unsubstituted p-aminobenzoic acid (PABA; pKa ≈ 4.9) due to the electron-donating effect of the N-methyl substitution on the amino group. The compound is classified as a strong basic compound based on its pKa [2], with a strongest basic pKa value of 3.09 (calculated) [2]. This pKa shift influences the ionization state of the carboxylic acid moiety under physiologically relevant pH conditions (e.g., pH 7.4), affecting solubility, membrane permeability, and protein-binding characteristics in fragment-based drug discovery campaigns where 4-(methylamino)benzoic acid serves as a fragment scaffold .

Ionization state pH-dependent solubility Membrane permeability Fragment-based drug design

4-(Methylamino)benzoic Acid (CAS 10541-83-0) — Evidence-Anchored Research and Industrial Application Scenarios


Metallodrug Discovery: Ligand for Organotin(IV) and Coordination Complexes

4-(Methylamino)benzoic acid serves as a carboxylate ligand for the synthesis of organotin(IV) complexes with demonstrated in vitro cytotoxic activity against HL60 leukemia cells. Comparative data indicate that triphenyltin(IV) complexes bearing the 4-(methylamino)benzoate ligand exhibit superior activity relative to those prepared from 4-(dimethylamino)benzoic acid [1]. Coordination occurs via the carboxylate oxygen atoms, while the secondary amine N–H provides an additional hydrogen-bonding interaction site that may influence supramolecular assembly and bioavailability [1].

Pharmaceutical Intermediate: Direct Amide Coupling and Peptide Synthesis

The free carboxylic acid functionality enables direct participation in amide bond-forming reactions and peptide coupling without requiring ester hydrolysis steps. This compound is specifically designated for peptide synthesis applications and participates in sulfonamide-forming reactions under chlorosulfonic acid conditions for benzamide derivative synthesis [2]. Procuring the free acid eliminates the additional synthetic step required when using the methyl ester analog (CAS 18358-63-9).

Analytical Reference Standard: Methotrexate Impurity 9 for Pharmaceutical Quality Control

4-(Methylamino)benzoic acid is formally designated as Methotrexate Impurity 9 and is supplied with detailed characterization data conforming to regulatory guidelines [3]. It is used in analytical method development, method validation (AMV), and quality control (QC) applications during methotrexate ANDA submissions and commercial production [3]. Structural analogs cannot substitute for this exact CAS entity in impurity profiling workflows.

Fragment-Based Drug Discovery: Scaffold for Molecular Linking and Modification

4-(Methylamino)benzoic acid functions as a fragment molecule that provides a structural scaffold for molecular linking, expansion, and modification in drug discovery programs . Its para-substituted aminobenzoic acid core, combined with a pKa of 5.04 and two hydrogen-bond donor sites, offers a well-defined physicochemical profile for fragment screening and lead optimization campaigns .

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